molecular formula C18H22O3 B13997201 3,17-Dihydroxyestra-1,3,5(10)-trien-16-one

3,17-Dihydroxyestra-1,3,5(10)-trien-16-one

Cat. No.: B13997201
M. Wt: 286.4 g/mol
InChI Key: KJDGFQJCHFJTRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-Ketoestradiol, also known as 16-oxoestradiol or 16-oxo-E2, is an endogenous estrogen related to 16-ketoestrone. It is a metabolite of estrone, a naturally occurring estrogen. This compound is characterized by its chemical formula C18H22O3 and a molar mass of 286.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Ketoestradiol typically involves the oxidation of estrone or estriol. One common method is the oxidation of the C-16 hydroxyl group in estrone or estriol to form the ketone group at the 16th position . This can be achieved using various oxidizing agents under controlled conditions.

Industrial Production Methods

Industrial production of 16-Ketoestradiol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to ensure the consistency and quality of the final product. The production is often carried out in specialized facilities equipped with the necessary technology to handle large-scale chemical reactions .

Chemical Reactions Analysis

Types of Reactions

16-Ketoestradiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated or ketone derivatives of estradiol, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

16-Ketoestradiol has a wide range of applications in scientific research, including:

Mechanism of Action

16-Ketoestradiol exerts its effects by binding to estrogen receptors, specifically estrogen receptor α (ERα) and estrogen receptor β (ERβ). The binding affinity to these receptors influences various physiological processes, including the regulation of gene expression and modulation of cellular functions. The compound’s mechanism of action involves the activation or inhibition of specific signaling pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16-Ketoestradiol is unique due to its specific structure and the presence of a ketone group at the 16th position. This structural difference results in distinct biological activities and metabolic pathways compared to other estrogens. Its relatively weak estrogenic potency makes it a valuable compound for studying the nuanced effects of estrogenic metabolites .

Properties

IUPAC Name

3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-16-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-15,17,19,21H,2,4,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDGFQJCHFJTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(=O)C2O)CCC4=C3C=CC(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859493
Record name 3,17-Dihydroxyestra-1,3,5(10)-trien-16-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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